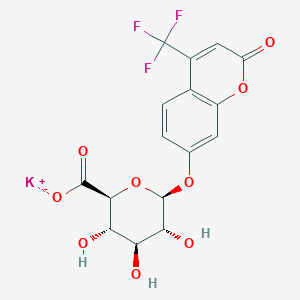

4-Trifluoromethylumbelliferyl b-D-glucuronide potassium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related substrates like 4-Trifluoromethylumbelliferyl glycosides has been documented, showing that these compounds can be efficiently produced and used as markers in biochemical assays. These glycosides are particularly effective due to their high contrast fluorescence upon enzymatic hydrolysis, making them suitable for diagnostic purposes, including the rapid prenatal diagnosis of lysosomal diseases (Karpova et al., 1991).

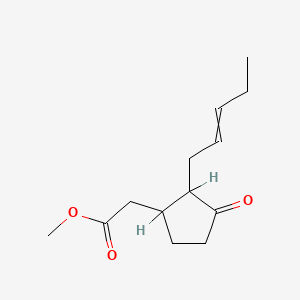

Molecular Structure Analysis

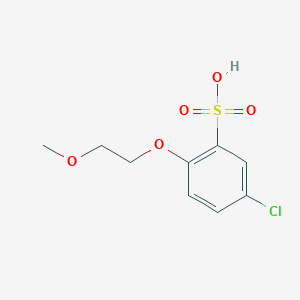

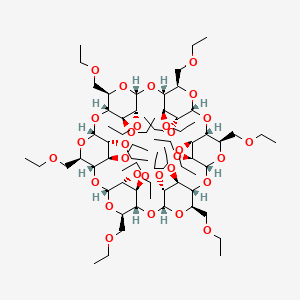

The molecular structure of 4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt, like its analogs, is designed to be a specific substrate for certain enzyme isoforms. Its structural features, including the trifluoromethyl group, enhance its fluorescent properties upon enzymatic cleavage, aiding in the study of enzyme kinetics and substrate specificity (Uchaipichat et al., 2004).

Chemical Reactions and Properties

4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt undergoes glucuronidation by various UGT isoforms, except for UGT1A4. This process is crucial for assessing drug-drug interactions during drug discovery, highlighting the compound's role in pharmacokinetics and pharmacodynamics studies (Baranczewski et al., 2004).

Physical Properties Analysis

While specific studies on the physical properties of 4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt are not directly cited, related compounds exhibit significant fluorescence upon enzymatic action, making them valuable in analytical chemistry for detecting enzyme activity in various biological samples. The efficiency and specificity of these reactions depend on the molecular structure and physical properties of the substrates used (Tsvetkova et al., 1996).

Chemical Properties Analysis

The chemical properties of 4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt, particularly its reactivity with UGT isoforms, make it a potent tool for probing the glucuronidation pathway. Its use as a marker substrate in drug development underscores its relevance in pharmacological research, offering insights into the metabolism of potential therapeutic agents and their interactions (Baranczewski et al., 2004).

科学研究应用

Detection of β-glucuronidase activity

- Summary of the application : This compound is used to identify certain enzymes involved in drug metabolism . It specifically detects β-glucuronidase activity, an enzyme associated with various drug and disease metabolisms .

- Methods of application or experimental procedures : The compound is used as a substrate in a reaction with β-glucuronidase. The reaction can be monitored using fluorescence, as the compound is a fluorescent substrate .

- Results or outcomes : The presence and activity level of β-glucuronidase can be determined based on the fluorescence signal .

属性

IUPAC Name |

potassium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O9.K/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25;/h1-4,10-13,15,21-23H,(H,24,25);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALROVWIJDQMPRU-KSOKONAESA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)[O-])O)O)O)OC(=O)C=C2C(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)OC(=O)C=C2C(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3KO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)